Kazusamycin A

Vue d'ensemble

Description

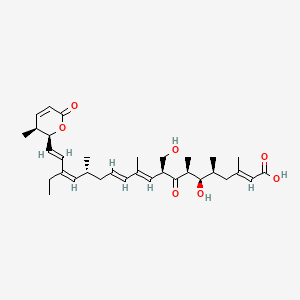

La kazusamycine A est un antibiotique antitumoral isolé du bouillon de fermentation d'une actinomycète inconnue, spécifiquement du genre Streptomyces . Il s'agit d'un analogue hydroxylé de la leptomycine B et il a montré une activité cytotoxique significative contre diverses lignées cellulaires tumorales humaines et murines . La formule moléculaire de la kazusamycine A est C33H48O7, et sa masse moléculaire est de 556,73 g/mol .

Méthodes De Préparation

La kazusamycine A est généralement isolée de la culture de fermentation de Streptomyces sp. Le processus implique la croissance du micro-organisme dans un milieu approprié, suivie de l'extraction et de la purification du composé du bouillon de culture . Le bouillon de fermentation est filtré, et le filtrat est soumis à diverses techniques chromatographiques pour isoler la kazusamycine A .

Analyse Des Réactions Chimiques

La kazusamycine A subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le méthanol, l'éthanol, le chloroforme et le DMSO . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la kazusamycine A avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier sa relation structure-activité .

Applications de la recherche scientifique

La kazusamycine A a une large gamme d'applications de recherche scientifique:

Industrie: La kazusamycine A est utilisée dans le développement de nouveaux antibiotiques et médicaments anticancéreux.

Mécanisme d'action

La kazusamycine A exerce ses effets en inhibant l'exportation nucléaire et la translocation de Rev, un produit génétique régulateur dans le génome du VIH . Elle se lie au signal d'exportation nucléaire (NES) et empêche l'exportation des protéines du noyau vers le cytoplasme, ce qui conduit à l'accumulation de protéines dans le noyau et à la mort cellulaire subséquente . Ce mécanisme est similaire à celui de la leptomycine B, mais la kazusamycine A présente des caractéristiques structurales uniques qui améliorent son activité cytotoxique .

Applications De Recherche Scientifique

Kazusamycin A is a bioactive compound derived from certain species of Streptomyces, recognized for its potent antitumor and antibiotic properties. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 556.73 g/mol. It is characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, which contributes to its biological activity . The compound is soluble in organic solvents like ethanol and methanol but shows poor solubility in water .

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated:

- In vitro Activity : this compound shows cytotoxicity at very low concentrations (nanogram per milliliter range) against mammalian cells. It effectively inhibits the growth of transplantable murine tumors and human mammary tumors in nude mice models .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of nuclear export processes, similar to its analogs in the leptomycin complex .

Case Studies

Antibiotic Properties

While primarily known for its antitumor activity, this compound also exhibits antibiotic properties:

- Antifungal Activity : The compound has shown effectiveness against certain fungi, although it lacks significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Mechanism : this compound's antibiotic action is linked to its ability to disrupt cellular processes in fungi and neoplastic cells by inhibiting nuclear export mechanisms essential for viral replication and cellular proliferation .

Comparative Efficacy

| Activity Type | Efficacy |

|---|---|

| Antitumor | High efficacy against specific cancer cell lines |

| Antifungal | Moderate efficacy against certain fungi |

| Antibacterial | Limited activity against bacteria |

Toxicity and Side Effects

This compound's therapeutic use is tempered by its toxicity profile. Studies indicate that while it has low myelotoxicity, it can induce gastrointestinal distress due to mucosal necrosis when administered at higher doses . This necessitates careful dosing and monitoring during potential therapeutic applications.

Mécanisme D'action

Kazusamycin A exerts its effects by inhibiting nuclear export and the translocation of Rev, a regulatory gene product in the HIV genome . It binds to the nuclear export signal (NES) and prevents the export of proteins from the nucleus to the cytoplasm, leading to the accumulation of proteins in the nucleus and subsequent cell death . This mechanism is similar to that of Leptomycin B, but this compound has unique structural features that enhance its cytotoxic activity .

Comparaison Avec Des Composés Similaires

La kazusamycine A est similaire à d'autres composés de la famille des leptomycines, telles que la leptomycine A et la leptomycine B . Elle présente des caractéristiques structurales uniques, notamment un cycle lactone terminal et un acide gras ramifié insaturé, qui contribuent à son activité cytotoxique accrue . D'autres composés similaires comprennent l'hydroxyelactocine et le CI-940, qui présentent également une activité antitumorale .

Activité Biologique

Overview of Kazusamycin A

This compound, also known as PD-114721, is an antitumor antibiotic isolated from the fermentation products of a previously unidentified actinomycete. It has garnered attention due to its potential therapeutic applications in oncology, particularly against various types of tumors.

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies. The compound was evaluated against several murine tumor models, showing promising results in inhibiting tumor growth. The following table summarizes key findings from notable studies:

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and inhibition of cell proliferation. Research has indicated that this compound interacts with cellular pathways that regulate apoptosis, leading to increased rates of programmed cell death in cancer cells.

- Cytotoxicity : this compound exhibits cytotoxic effects on various cancer cell lines, including pancreatic cancer cells (HPAC), where it was shown to be effective in reducing cell viability.

- Hepatic Toxicity : While this compound is potent, it is essential to note that its derivatives have been designed to reduce hepatic toxicity without compromising antitumor efficacy .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

-

Case Study on Efficacy Against Pancreatic Cancer :

- Researchers administered this compound to mice with implanted HPAC tumors. The treatment resulted in a statistically significant reduction in tumor volume compared to control groups.

- The study highlighted the potential for this compound as a therapeutic agent for pancreatic cancer, a notoriously difficult-to-treat malignancy.

- Comparative Study with Derivatives :

Synthesis and Structural Analysis

The synthesis of this compound involves complex chemical processes, often requiring extensive steps due to the compound's intricate structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs.

- Chemical Structure : The unique structure of this compound includes an alpha,beta-unsaturated delta-lactone moiety, which is crucial for its biological activity. Modifications to this structure have been explored to improve efficacy and reduce toxicity .

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the effectiveness of this compound against various cancer cell lines:

- HPAC Cell Line : In vitro studies indicated that this compound exhibited potent cytotoxic effects on the HPAC cell line, with IC50 values comparable to other established chemotherapeutics .

- Cell Viability Assays : These assays consistently demonstrate that higher concentrations of this compound correlate with decreased cell viability across multiple cancer types.

Propriétés

IUPAC Name |

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHNEBMQDBQND-LBNZKSCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098454 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92090-94-3 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92090-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazusamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAZUSAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kazusamycin A and what makes it interesting for research?

A1: this compound (C33H48O7) [, ] is a natural product isolated from the bacteria Streptomyces sp. No. 81-484 [, ]. It belongs to the leptomycin family of compounds []. This compound exhibits potent antitumor activity against various murine tumors in vitro and in vivo [, , ]. Its unique structure and potent biological activity make it a promising target for the development of new anticancer therapies.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C33H48O7, and its molecular weight is 556 g/mol [, ].

Q3: What is known about the structure of this compound?

A3: this compound is an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring [, ]. This structure is characteristic of the leptomycin family, which shares a common framework with variations in functional groups [].

Q4: How does this compound exert its antitumor effects?

A4: Although the exact mechanism of action is not fully elucidated, studies suggest that this compound primarily acts by arresting the cell cycle at the G1 phase []. It also appears to retard the initiation of metaphase []. Further research is necessary to understand the precise molecular targets and signaling pathways involved in its antitumor activity.

Q5: Is there evidence that this compound affects DNA, RNA, or protein synthesis?

A5: While this compound shows moderate inhibition of RNA synthesis at specific time points, this effect might be secondary to the antibiotic-induced structural abnormality of the nuclei []. More research is needed to determine the direct impact of this compound on these cellular processes.

Q6: What types of cancer cells are particularly sensitive to this compound?

A6: this compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines in vitro. It shows significant growth inhibition against murine tumors like S180, P388, EL-4, and B16, including doxorubicin-resistant P388 cells []. Additionally, it exhibits activity against hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografted to nude mice [].

Q7: Are there any cancer cells that show resistance to this compound?

A7: While this compound shows promising activity against a broad range of cancer cells, its efficacy appears weaker against L1210 leukemia cells and human lung cancer LX-1 cells []. Further research is needed to understand the mechanisms underlying this differential sensitivity and explore potential strategies to overcome resistance.

Q8: What are the limitations of using this compound as an antitumor agent?

A8: Studies show that this compound can induce severe diarrhea due to necrosis and/or lysis of the mucous membrane of the small intestine []. This toxicity profile highlights the need for further investigation into safer delivery methods or structural modifications to improve its therapeutic index.

Q9: Have any total syntheses of this compound been achieved?

A9: Yes, the first total synthesis of this compound was achieved, confirming its absolute configuration [, ]. This accomplishment paves the way for the development of novel derivatives and further exploration of its therapeutic potential.

Q10: Are there any ongoing efforts to synthesize and evaluate novel this compound derivatives?

A10: Yes, researchers are actively designing, synthesizing, and evaluating novel this compound derivatives as potential antitumor agents []. These efforts aim to identify compounds with enhanced potency, improved selectivity, and reduced toxicity compared to the parent compound.

Q11: How is this compound metabolized and eliminated from the body?

A12: After administration, this compound distributes rapidly to major organs in mice, with a significant portion binding to high-molecular-weight substances like albumin, leading to partial inactivation []. It accumulates primarily in the liver and undergoes biliary excretion, followed by reabsorption in the small intestine [].

Q12: What are the challenges associated with formulating this compound for clinical use?

A12: While research on this compound formulation is limited, its potent cytotoxic effects and potential for gastrointestinal toxicity necessitate careful consideration of delivery methods and formulation strategies.

Q13: What analytical methods are employed to characterize and quantify this compound?

A15: Various spectroscopic techniques, including UV, FT-IR, FAB-MS, 1H-NMR, 13C-NMR (JMOD), DQ-COSY, ROESY, HSQC, and HMBC, have been instrumental in elucidating the structure of this compound and its analogs []. These methods are also crucial for characterizing newly synthesized derivatives and assessing their purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.